3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
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Overview
Description
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a propanenitrile moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The incorporation of fluorine atoms into the cyclohexyl ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile typically involves the introduction of the difluorocyclohexyl group into a suitable precursor. One common method involves the reaction of 4,4-difluorocyclohexanone with a nitrile-containing reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), Sodium methoxide (NaOCH₃)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Primary amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with enhanced stability and reactivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity towards these targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its catalytic activity and thereby modulating the biochemical pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanemethanol
- 4,4-Difluorocyclohexylamine
- 4,4-Difluorocyclohexylacetic acid
Uniqueness
Compared to similar compounds, 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is unique due to the presence of both the difluorocyclohexyl and nitrile groups. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)4-1-7(2-5-9)8(13)3-6-12/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCOBCFMCLPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)CC#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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